molecular formula C5H4N2S B2556316 4-Methyl-1,3-thiazole-5-carbonitrile CAS No. 408526-37-4

4-Methyl-1,3-thiazole-5-carbonitrile

Cat. No.: B2556316
CAS No.: 408526-37-4
M. Wt: 124.16
InChI Key: OFPQIQVQBVIWKJ-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-5-carbonitrile (CAS 408526-37-4) is a high-purity chemical building block supplied with a guaranteed purity of ≥97% . This compound belongs to the thiazole class of heterocyclic building blocks, characterized by the molecular formula C 5 H 4 N 2 S and a molecular weight of 124.16 g/mol . Its structure features a carbonitrile group at the 5-position of the thiazole ring, making it a valuable intermediate for synthesizing more complex molecules in medicinal chemistry. The thiazole scaffold is of significant interest in pharmaceutical research. Thiazole derivatives are extensively studied as potential anti-inflammatory agents, with research indicating they can interact with key enzymatic targets such as COX, LOX, and various kinase pathways including MAPK and JAK-STAT . Furthermore, structurally related thiazole and thiadiazole compounds have demonstrated promising in vitro antimicrobial properties, particularly against Gram-positive bacteria, highlighting the potential of this chemical class in addressing antibiotic resistance . As a versatile precursor, this compound can be utilized to develop novel compounds for probing these and other biological pathways. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and note that this compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For consistent results, it is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-methyl-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-5(2-6)8-3-7-4/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPQIQVQBVIWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 1,3 Thiazole 5 Carbonitrile and Its Derivatives

Classical and Contemporary Synthetic Routes to Thiazole-5-carbonitriles

The formation of the thiazole (B1198619) ring is the cornerstone of synthesizing 4-methyl-1,3-thiazole-5-carbonitrile. This is accomplished through several reliable methods that have been refined over time.

Cyclocondensation reactions are a fundamental approach to thiazole synthesis, most notably the Hantzsch thiazole synthesis. This method typically involves the reaction of a thioamide with an α-haloketone. In the context of this compound, this would involve the reaction of thioacetamide (B46855) with a 3-halo-2-oxobutanenitrile.

Another significant cyclocondensation approach is the reaction between α-halocarbonyl compounds and thioamides. For instance, the reaction of 2-chloroacetoacetonitrile with thioacetamide can yield the target molecule. Variations of this method include the use of different halogenated precursors and reaction conditions to optimize yield and purity.

Gewald's method offers another pathway, involving the reaction of an α-cyano-β-keto compound with sulfur and an amine. This approach is particularly useful for constructing highly substituted thiazoles.

Reactant 1Reactant 2Reaction TypeProduct
Thioacetamide3-halo-2-oxobutanenitrileHantzsch SynthesisThis compound
2-chloroacetoacetonitrileThioacetamideCyclocondensationThis compound
α-cyano-β-keto compoundSulfur and an amineGewald ReactionSubstituted Thiazole-5-carbonitrile (B1321843)

Multi-component reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules like thiazole derivatives in a single step. A common MCR approach for thiazole synthesis involves the reaction of a ketone, a cyano compound, and a sulfur source. These reactions are highly atom-economical and allow for the generation of a diverse range of thiazole scaffolds by varying the starting materials. For example, a one-pot synthesis could involve the reaction of acetone, sodium cyanide, and elemental sulfur in the presence of a base to form the thiazole ring with the desired substituents.

The synthesis of this compound can also be achieved by modifying a pre-existing thiazole ring. This approach involves the conversion of a functional group at the C5 position into a nitrile group. For instance, a 4-methyl-1,3-thiazole-5-carboxamide can be dehydrated using reagents like phosphorus oxychloride or trifluoroacetic anhydride (B1165640) to yield the corresponding carbonitrile. Similarly, a 4-methyl-1,3-thiazole-5-carboxylic acid can be converted to the amide and then dehydrated. Another route is the conversion of a 5-halo-4-methyl-1,3-thiazole with a cyanide salt, such as copper(I) cyanide, in a nucleophilic substitution reaction.

Starting MaterialReagent(s)TransformationProduct
4-Methyl-1,3-thiazole-5-carboxamidePhosphorus oxychlorideDehydrationThis compound
5-Halo-4-methyl-1,3-thiazoleCopper(I) cyanideNucleophilic SubstitutionThis compound

Strategic Precursor Chemistry and Intermediate Compounds

The careful selection and synthesis of precursors are crucial for the successful synthesis of this compound. Key intermediates often possess the necessary carbon and nitrogen framework for the thiazole ring.

Thioamides, such as thioacetamide, are fundamental building blocks, providing the nitrogen and sulfur atoms of the thiazole ring. The synthesis of substituted thioamides allows for the introduction of various functional groups onto the final thiazole product.

α-Halocarbonyl compounds are another critical class of precursors. For the synthesis of this compound, 2-chloro-3-oxobutanenitrile is a key intermediate. The synthesis of this precursor can be achieved by the chlorination of acetoacetonitrile.

Furthermore, compounds like ethyl 2-cyano-3-oxobutanoate can serve as versatile intermediates. This precursor can be converted to the corresponding thioamide or can be used in Gewald-type reactions to access the thiazole core.

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry has introduced more sophisticated methods for the synthesis of thiazole derivatives, focusing on efficiency, selectivity, and sustainability.

The regioselective synthesis of thiazole-5-carbonitriles is a significant challenge, particularly when using unsymmetrical precursors. The Hantzsch synthesis, for example, can lead to a mixture of regioisomers if an unsymmetrical α-haloketone is used. Modern methodologies often employ directing groups or specific catalysts to control the regioselectivity of the cyclization reaction, ensuring the formation of the desired 5-carbonitrile isomer. While stereoselectivity is not a factor in the synthesis of the aromatic this compound itself, it becomes critical when synthesizing derivatives with chiral centers on the substituents.

Catalyst-Mediated Synthesis of Thiazole Derivatives

The synthesis of this compound and its derivatives is significantly advanced by the use of various catalytic systems. These catalysts facilitate reactions under milder conditions, improve yields, and can offer greater control over the chemical transformation. numberanalytics.com Methodologies range from the use of transition metals and their complexes to biocatalysts and acid catalysis, providing versatile routes to the thiazole core.

Transition Metal Catalysis

Transition metals are prominent catalysts in the synthesis of thiazoles, enabling efficient bond formations. numberanalytics.com Copper and palladium, in particular, have been utilized in various oxidative and coupling reactions.

A copper-catalyzed [3+1+1]-type condensation provides a route to thiazoles in very good yields under mild conditions. organic-chemistry.org This method involves the reaction of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). organic-chemistry.org Another copper-catalyzed approach is an oxidative, multiple Csp³-H bond cleavage process that synthesizes thiazoles from simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.orgsciencescholar.us

Palladium catalysts are effective for hydrogenation reactions. For instance, 4-methyl-5-formylthiazole, a related derivative, can be prepared in high yield through the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride using a Pd/BaSO₄ catalyst. nih.govresearchgate.net Other catalytic systems for preparing heterocyclic aldehydes from carboxylic acid derivatives include oxides of metals like chromium and zirconium, although these often require high temperatures. google.com Compounds containing transition metal ruthenium have also been used to catalyze the oxidation of 4-methylthiazole-5-ethanol to 4-methylthiazole-5-formaldehyde. google.com

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Thiazole Derivatives

CatalystReactantsProduct TypeKey FeaturesReference
Copper Iodide (CuI)Oximes, Anhydrides, KSCNThiazoles[3+1+1]-type condensation; Mild reaction conditions; Good functional group tolerance. organic-chemistry.org
Copper CatalystAldehydes, Amines, Elemental SulfurThiazolesOxidative Csp³-H bond cleavage; Uses O₂ as a green oxidant. organic-chemistry.orgsciencescholar.us
Palladium on Barium Sulfate (Pd/BaSO₄)4-Methylthiazole-5-carboxylic acid chloride, H₂4-Methyl-5-formylthiazoleHigh-yield hydrogenation; More eco-friendly for industrial production. nih.govresearchgate.net
Ruthenium Compound4-Methylthiazole-5-ethanol4-Methylthiazole-5-formaldehydeCatalytic oxidation. google.com

Biocatalysis and Non-Metallic Catalysts

The application of green chemistry principles has led to the development of biocatalytic and other non-metallic catalytic methods for thiazole synthesis.

A notable example is the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives using trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This enzymatic process achieves high yields of up to 94% under mild conditions. nih.gov The reaction demonstrates a wide tolerance for different substrate amines, showcasing the versatility of enzymes in organic synthesis. nih.gov The optimal conditions for this reaction were identified as using ethanol (B145695) as a solvent at 45 °C. nih.gov

Acid catalysis is another effective strategy. Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioamides or thioureas to produce 2,4-disubstituted thiazole derivatives under mild, metal-free conditions. organic-chemistry.org Additionally, N,N-dimethyl-4-aminopyridine (DMAP) can catalyze the direct C-2 aroylation of thiazoles with acid chlorides. organic-chemistry.org For the synthesis of 2-amino-4-aryl thiazole derivatives, catalysts such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) have been employed. researchgate.net

In a green approach to the Hantzsch thiazole synthesis, silica-supported tungstosilisic acid has been used as a reusable catalyst for a one-pot, multi-component reaction, which can be performed under conventional heating or ultrasonic irradiation. researchgate.net

Table 2: Biocatalysis and Non-Metallic Catalyst-Mediated Synthesis of Thiazoles

CatalystReactantsProduct TypeYieldKey FeaturesReference
Trypsin from Porcine Pancreas (PPT)Benzoyl isothiocyanate, Secondary amine, Dimethyl acetylenedicarboxylateThiazole derivativesUp to 94%Chemoenzymatic one-pot synthesis; Mild conditions (45 °C in ethanol). nih.gov
Trifluoromethanesulfonic acid (TfOH)α-Diazoketones, (Thio)amides or Thioureas2,4-Disubstituted oxazole (B20620) and thiazole derivativesGood to excellentMetal-free; Mild reaction conditions; Broad substrate scope. organic-chemistry.org
N,N-Dimethyl-4-aminopyridine (DMAP)(Benzo)thiazoles, Acid chlorides2-KetoazolesGoodRegel-type transition-metal-free direct C-2 aroylation. organic-chemistry.org
Silica Supported Tungstosilisic Acid3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSubstituted Hantzsch thiazole derivatives79%-90%Green method; Reusable catalyst; Can be used with ultrasonic irradiation. researchgate.net

Chemical Reactivity and Mechanistic Aspects of 4 Methyl 1,3 Thiazole 5 Carbonitrile

Nucleophilic and Electrophilic Reactivity of the Thiazole (B1198619) Nucleus

The thiazole ring in 4-Methyl-1,3-thiazole-5-carbonitrile exhibits a nuanced reactivity towards both nucleophiles and electrophiles, a characteristic common to many azole heterocycles. researchgate.netekb.eg The electron distribution within the thiazole ring is not uniform, leading to specific sites being more susceptible to certain types of attack. Generally, the C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack or deprotonation by strong bases. mdpi.com Conversely, the C5 position is typically more electron-rich and thus more reactive towards electrophiles. nih.gov

However, the substituents on the thiazole ring in this compound significantly influence this inherent reactivity. The carbonitrile group at the C5 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. This deactivation makes reactions with electrophiles more challenging compared to unsubstituted thiazole.

Conversely, the electron-withdrawing nature of the carbonitrile group can activate the thiazole ring, particularly at the C2 and C4 positions, towards nucleophilic attack, especially in concerted nucleophilic aromatic substitution (SNAr) reactions. nih.govmasterorganicchemistry.com The methyl group at the C4 position, being electron-donating, can somewhat counteract the deactivating effect of the carbonitrile group towards electrophiles and may influence the regioselectivity of both nucleophilic and electrophilic attacks.

Transformations Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C5 position of this compound is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions. mdpi.comscilit.com Acid-catalyzed hydrolysis typically proceeds via initial protonation of the nitrogen atom, followed by nucleophilic attack of water. This leads to the formation of an intermediate amide, which can be further hydrolyzed to the corresponding carboxylic acid, 4-methyl-1,3-thiazole-5-carboxylic acid. nih.govchem-station.com Alkaline hydrolysis also proceeds through an amide intermediate to yield the carboxylate salt. chem-station.com The specific conditions of the hydrolysis can often be controlled to favor the formation of either the amide or the carboxylic acid. chem-station.com

Reduction: The carbonitrile group is susceptible to reduction by various reducing agents. For instance, catalytic hydrogenation or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding (4-methyl-1,3-thiazol-5-yl)methanamine.

A related transformation is the Pd/BaSO₄ catalyzed hydrogenation of the corresponding acid chloride (derived from the carboxylic acid) to yield 4-methyl-5-formylthiazole, a key intermediate in the synthesis of pharmaceuticals. mdpi.comwikipedia.org

Reactions with Organometallic Reagents: The carbonitrile group can react with organometallic reagents, such as Grignard reagents or organolithium compounds. This reaction typically involves the nucleophilic addition of the organometallic reagent to the carbon atom of the nitrile, leading to the formation of an imine intermediate. Subsequent hydrolysis of the imine yields a ketone.

Reactivity at the 4-Methyl Substituent

The methyl group at the C4 position of the thiazole ring, while generally less reactive than the other functional groups, can participate in certain reactions, particularly condensation reactions. Due to the influence of the heterocyclic ring, the protons of the methyl group exhibit a degree of acidity and can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile in reactions with electrophiles, such as aldehydes and ketones.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its adjacent functional groups, presents the potential for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are often driven by the formation of a stable aromatic or heteroaromatic ring.

One such possibility is the Thorpe-Ziegler cyclization, which is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic ketone after hydrolysis. wikipedia.orgnih.gov While this reaction typically involves dinitriles, analogous intramolecular cyclizations involving a nitrile and another reactive group on the same molecule are known.

Another relevant transformation is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of sulfur and a base to produce a polysubstituted 2-aminothiophene. arkat-usa.orgnih.gov Modified Gewald reactions have been used to synthesize thiazoles from nitriles. nih.govresearchgate.netnih.gov It is conceivable that under specific conditions, this compound could serve as a precursor for the synthesis of thieno[2,3-d]thiazole (B11776972) derivatives.

Rearrangement reactions are also a possibility for the thiazole ring system. The Dimroth rearrangement is a well-known reaction in heterocyclic chemistry where endocyclic and exocyclic heteroatoms in certain five- and six-membered rings can switch places. researchgate.netwikipedia.org This rearrangement typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opened intermediate. While specific instances involving this compound are not documented, the potential for such rearrangements exists under appropriate conditions, especially in derivatives where the exocyclic nitrogen is part of a suitable substituent.

Redox Chemistry of Thiazole-5-carbonitrile (B1321843) Systems

The redox chemistry of this compound involves the oxidation and reduction of the thiazole ring and its substituents. The thiazole ring itself can be susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of S-oxides. arkat-usa.org The susceptibility to oxidation is influenced by the electronic nature of the substituents on the ring. The electron-withdrawing carbonitrile group may make the ring less prone to oxidation compared to electron-rich thiazole derivatives.

Conversely, the thiazole ring can undergo reduction, although this often requires harsh conditions and can lead to ring cleavage. The carbonitrile group, as mentioned in section 3.2, is readily reducible.

Electrochemical studies on related thiazole derivatives can provide insights into the redox potentials of these systems. The electrochemical behavior is crucial for understanding the electron-transfer properties of the molecule, which can be relevant in various applications, including the development of materials with specific electronic properties. Quantum chemical calculations can also be employed to predict the electrophilic and nucleophilic character of molecules and their reactivity in redox reactions.

Computational and Theoretical Investigations of 4 Methyl 1,3 Thiazole 5 Carbonitrile

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution. For thiazole (B1198619) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a good balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For 4-methyl-1,3-thiazole-5-carbonitrile, the planarity of the thiazole ring is a key feature, while the orientation of the methyl and carbonitrile groups relative to the ring is determined through this optimization. These geometric parameters are crucial as they influence the molecule's physical and chemical properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT calculations for similar thiazole structures.

ParameterBond/AnglePredicted Value
Bond Lengths C=N~1.30 Å
C-S~1.73 Å
C-C (ring)~1.39 Å
C-CN~1.44 Å
C≡N~1.16 Å
Bond Angles C-S-C~89°
S-C=N~115°
C-C-CN~121°
Dihedral Angles Ring atoms~0° (planar)

Frontier Molecular Orbital (FMO) theory simplifies the concept of molecular reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.commalayajournal.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.orgnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the carbonitrile group is expected to lower the energy of both the HOMO and LUMO.

Table 2: Representative FMO Properties for a Thiazole Derivative

ParameterDescriptionTypical Energy Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
ΔE (Gap) E(LUMO) - E(HOMO)4.0 to 5.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. malayajournal.org It is used to predict how a molecule will interact with other species, identifying regions that are rich or deficient in electrons. In an MEP map, areas of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov For this compound, the nitrogen atom of the thiazole ring and the nitrogen of the carbonitrile group are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 3: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Chemical Potential (μ) (E(HOMO) + E(LUMO)) / 2Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 2Measures the resistance to change in electron distribution.
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of a molecule to accept electrons.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. diva-portal.org

The calculation of transition state energies allows for the determination of the activation energy barrier, which is the primary factor controlling the reaction rate. This predictive capability enables chemists to understand why certain reactions are favored over others and to design more efficient synthetic routes or novel catalysts. rsc.org For a molecule like this compound, these methods could be used to study its synthesis, its stability, or its potential reactions, such as nucleophilic additions to the carbonitrile group or electrophilic substitution on the thiazole ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. indexcopernicus.com For thiazole derivatives, which exhibit a wide range of pharmacological effects, QSAR is a valuable tool in drug discovery. indexcopernicus.comijpsdronline.com

QSAR models are built using a dataset of molecules with known activities. laccei.org The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices. ijpsdronline.com

3D: Steric and electrostatic fields. indexcopernicus.comijpsdronline.com

Physicochemical: LogP (lipophilicity), molar refractivity.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is generated that links these descriptors to the biological activity (e.g., pIC50). laccei.org The predictive power of the model is assessed through internal and external validation techniques. ijpsdronline.com Successful QSAR models for thiazole derivatives have identified key structural features that govern their antimicrobial or anti-inflammatory activities, revealing that properties like electrostatic interactions and specific topological descriptors are often crucial for efficacy. ijpsdronline.comlaccei.org These models provide a framework for designing new, more potent thiazole-based therapeutic agents. ijpsdronline.com

Table 4: Example of a 2D-QSAR Model for Antimicrobial Thiazole Derivatives Based on findings from representative QSAR studies.

Model ParameterDescriptionValue
r² (Correlation Coefficient) Indicates the goodness of fit for the training set.0.75 - 0.95 ijpsdronline.com
q² (Cross-validation Coefficient) Measures the internal predictive ability of the model.0.60 - 0.86 ijpsdronline.com
pred_r² (External Validation) Measures the predictive ability on an external test set.0.62 - 0.78 laccei.org
Key Descriptors Examples of molecular properties influencing activity.Topological (T_C_C_4), Electronic (E LUMO), Physicochemical (LogP) ijpsdronline.com

Mechanistic Elucidation of Biological Activities of 4 Methyl 1,3 Thiazole 5 Carbonitrile Derivatives

Enzyme Inhibition Studies and Target Identification

The therapeutic effects of 4-methyl-1,3-thiazole-5-carbonitrile derivatives are largely rooted in their capacity to inhibit specific enzymes involved in various pathological pathways. Extensive research has been conducted to identify these molecular targets and quantify the inhibitory potency of these compounds.

Inhibition of Inflammatory Pathway Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

Chronic inflammation is a hallmark of numerous diseases, and enzymes within the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are prime targets for anti-inflammatory drugs. Derivatives of this compound have shown significant promise in this area.

A series of novel pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety were designed and synthesized as anti-inflammatory agents. nih.gov Several of these compounds were identified as potent and selective inhibitors of COX-2, with IC50 values in the low micromolar range. nih.gov For instance, compounds 8h , 8n , and 8p from this series exhibited COX-2 IC50 values of 1.71 µM, 1.12 µM, and 1.03 µM, respectively, which are comparable to the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.88 µM). nih.gov

Furthermore, a selection of these derivatives was evaluated for their ability to inhibit the 15-lipoxygenase (15-LOX) enzyme. Compounds 8p and 8n were the most effective, with IC50 values of 5.29 µM and 5.73 µM, respectively, showing potency similar to the reference drug meclofenamate sodium (IC50 = 5.64 µM). nih.gov

In another study, a series of 2-(3-methoxyphenyl)-4-methyl-N-(substituted phenyl)thiazole-5-carboxamide derivatives were synthesized and evaluated as COX inhibitors. Compound 2b in this series was the most potent against COX-1 with an IC50 of 0.239 µM and also showed strong activity against COX-2 with an IC50 of 0.191 µM. tandfonline.com

Inhibition of Inflammatory Pathway Enzymes by this compound Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
Derivative 8hCOX-21.71 nih.gov
Derivative 8nCOX-21.12 nih.gov
Derivative 8pCOX-21.03 nih.gov
Celecoxib (Reference)COX-20.88 nih.gov
Derivative 8p15-LOX5.29 nih.gov
Derivative 8n15-LOX5.73 nih.gov
Meclofenamate Sodium (Reference)15-LOX5.64 nih.gov
Derivative 2bCOX-10.239 tandfonline.com
Derivative 2bCOX-20.191 tandfonline.com

Kinase Inhibition Profiles (e.g., Epidermal Growth Factor Receptor, c-Met, Cyclin-Dependent Kinase 9)

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a common feature in cancer and other diseases. Thiazole (B1198619) derivatives have emerged as a significant class of kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): A series of pyrimidine-5-carbonitrile hybrids incorporating a 2-amino-4-aryl-1,3-thiazole moiety were evaluated for their EGFR inhibitory activity. The most potent compounds, 8h , 8n , and 8p , which also showed strong COX-2 inhibition, displayed significant EGFR inhibition. nih.gov

c-Met: The c-Met receptor tyrosine kinase is a key target in cancer therapy. Novel 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives were designed as Type I c-Met kinase inhibitors. Among them, compound 5d was identified as the most potent, with an IC50 value of 1.95 µM. nih.gov This compound also demonstrated selective antitumor activity against c-Met overexpressing cancer cell lines. nih.gov Another study focused on thiazole/thiadiazole carboxamide derivatives, identifying compound 51am as a promising c-Met inhibitor that was effective against several c-Met mutants and inhibited c-Met phosphorylation. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a critical regulator of transcription and a validated target in cancer. A class of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile compounds has been identified as potent inhibitors of CDK9. These inhibitors have been shown to down-regulate the anti-apoptotic protein Mcl-1 and exhibit selective cytotoxicity against cancer cells.

Kinase Inhibition by this compound Derivatives
CompoundTarget KinaseIC50 (µM)Reference
Derivative 5dc-Met1.95 nih.gov
Compound 51amc-MetPotent Inhibition nih.gov

Inhibition of Bacterial Metabolic Enzymes (e.g., Penicillin-Binding Protein 4, Glucosamine-6-phosphate Synthase)

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents that target essential bacterial enzymes.

Penicillin-Binding Protein 4 (PBP4): PBPs are crucial enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. A molecular docking study of novel 4,5-dihydrothiazole derivatives, synthesized from 3,5-dimethylpyrazole (B48361) and alkaloids, was conducted to assess their potential as PBP4 inhibitors. The study revealed that these compounds formed stable complexes with the active sites of PBP4 from both E. coli and S. aureus, with binding energies comparable to reference drugs, suggesting their potential as antibacterial agents. mdpi.com

Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase): This enzyme is a key player in the biosynthesis of amino sugars, which are essential components of bacterial and fungal cell walls, making it an attractive target for antimicrobial drug development. While a comprehensive review of GlcN-6-P synthase inhibitors discusses various heterocyclic compounds, specific inhibitory data for derivatives of this compound against this enzyme are not extensively detailed. researchgate.net However, the review does mention the use of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide as a starting material for the synthesis of potential GlcN-6-P synthase inhibitors, indicating the relevance of related scaffolds in targeting this enzyme. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. Thiazole-containing compounds have been investigated as CA inhibitors. For instance, a series of thiazole-sulfanilamide derivatives were synthesized and showed good binding affinity to the active site of CA in molecular docking studies, suggesting their potential as inhibitors.

Molecular Docking and Protein-Ligand Interaction Analysis

Computational methods, particularly molecular docking, are invaluable tools for understanding the molecular basis of enzyme inhibition. These techniques predict the binding conformation and affinity of a ligand within the active site of a protein, providing insights that can guide the design of more potent and selective inhibitors.

Computational Assessment of Binding Affinity and Pose Prediction

Molecular docking studies have been instrumental in elucidating the inhibitory mechanisms of this compound derivatives against their respective targets.

For the COX-2 enzyme, docking studies of pyrimidine-5-carbonitrile derivatives carrying a 1,3-thiazole moiety revealed that these compounds adopt a similar orientation and exhibit binding interactions comparable to selective COX-2 inhibitors. Their ability to fit into the selective side pocket of the enzyme is a key determinant of their inhibitory activity. nih.gov Similarly, for EGFR , these compounds were shown to interact with key amino acids in the tyrosine kinase domain, with strong binding energy scores. nih.gov

In the case of c-Met kinase , docking analysis of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives provided a rationale for their inhibitory potency. nih.gov The binding mode of the most active compound, 5d , was elucidated, highlighting the crucial interactions with the enzyme's active site. nih.gov

A molecular docking study of novel 4,5-dihydrothiazole derivatives with Penicillin-Binding Protein 4 (PBP4) from E. coli and S. aureus demonstrated that these compounds form stable complexes within the active site of the protein. The binding energies were found to be comparable to those of known reference drugs, indicating a strong potential for inhibition. mdpi.com

The binding affinities of various thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with α-amylase were evaluated, with one compound exhibiting a binding energy of -7.43 Kcal/mol. researchgate.net Similarly, docking of thiazole derivatives with the Rho6 protein, a target in hepatic cancer, showed good binding energies for all synthesized compounds.

Predicted Binding Affinities of Thiazole Derivatives from Molecular Docking Studies
Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative 4eα-Amylase-7.43 researchgate.net
4,5-Dihydrothiazole derivativesPBP4 (E. coli & S. aureus)Comparable to reference drugs mdpi.com
Thiazole derivative 15Rho6-9.2

Mechanistic Insights into Antiproliferative Activity

The anticancer properties of thiazole derivatives are attributed to a variety of mechanisms, primarily involving the induction of apoptosis and the inhibition of key signaling pathways essential for tumor growth and survival. nih.govresearchgate.netcolab.ws Derivatives of the this compound scaffold are implicated in these pathways through their ability to act as potent inhibitors of protein kinases and other crucial cellular components. nih.govresearchgate.net

A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov Studies on bis-thiazole derivatives have shown they can trigger the mitochondrial-dependent apoptotic pathway. frontiersin.org This is achieved by modulating the expression of key regulatory genes; these compounds enhance the expression of pro-apoptotic genes like p53, PUMA, and Bax, while simultaneously inhibiting anti-apoptotic genes such as Bcl-2 and Pim-1 kinase. frontiersin.org The activation cascade continues with the upregulation of caspases 3, 8, and 9, which are the executioners of apoptosis. frontiersin.org Furthermore, some benzothiazole (B30560) derivatives have been found to promote the accumulation of reactive oxygen species (ROS) in tumor cells. frontiersin.org This oxidative stress leads to the loss of mitochondrial transmembrane potential, facilitating the release of cytochrome C into the cytoplasm, which is a critical step in initiating the intrinsic apoptotic pathway. frontiersin.org

Another significant antiproliferative mechanism is the inhibition of protein kinases that are often dysregulated in cancer. nih.govcolab.ws Thiazole-containing compounds have been developed as effective inhibitors of multiple kinases, including EGFR, VEGFR-2, B-RAF, and Aurora kinases. nih.govnih.govmdpi.com For example, 2-aminothiazole (B372263) derivatives have shown potent inhibitory effects against B-RAFV600E and antiproliferative properties in cancer cell lines. nih.gov The thiazole-5-carbonitrile (B1321843) moiety, in particular, has been incorporated into potent VEGFR-2 kinase inhibitors, which play a crucial role in tumor angiogenesis. nih.gov By blocking these kinase signaling pathways, thiazole derivatives can halt cell cycle progression, inhibit proliferation, and prevent the formation of new blood vessels that supply tumors. mdpi.com

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial effects of this compound and its analogs are multifaceted, targeting various essential processes in bacteria and fungi. A key mechanism of action involves the disruption of microbial cell wall integrity. Studies on structurally similar 5-acetyl-4-methylthiazole derivatives demonstrated that these compounds increase the permeability of the microbial cell membrane, leading to leakage of cellular contents and cell death. analis.com.my

Inhibition of essential bacterial enzymes is another critical pathway for the antimicrobial activity of thiazole derivatives. nih.gov Specifically, these compounds have been investigated as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for DNA replication, recombination, and repair, and their inhibition leads to the cessation of DNA synthesis and ultimately bacterial death. nih.gov Molecular docking studies have positioned thiazole derivatives within the ATP-binding site of DNA gyrase, preventing its normal function. nih.gov

Furthermore, certain thiazole aminoguanidine (B1677879) analogues have been found to target undecaprenyl diphosphate (B83284) synthase (UPPS), an enzyme involved in the biosynthesis of the bacterial cell wall. rsc.org Inhibition of UPPS disrupts the formation of the protective cell wall, rendering the bacteria vulnerable. rsc.org For antifungal activity, a probable mechanism for thiazole derivatives is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis compromises the structural integrity of the fungal membrane, leading to cell death.

Structure-Activity Relationships (SAR) in the Thiazole-5-carbonitrile Scaffold

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Structure-Activity Relationship (SAR) studies have been instrumental in optimizing both the antimicrobial and antiproliferative potency of this class of compounds.

For antimicrobial activity , several structural features have been identified as critical. The lipophilicity of the molecule, often expressed as the logarithm of the partition coefficient (log P), plays a significant role, with an optimal range correlating to improved activity. nih.gov SAR studies on various thiazole derivatives have shown that the type of substituent on an attached phenyl ring is crucial. For example, the presence of electron-withdrawing groups like chloro, bromo, or fluoro on a phenyl ring attached to the thiazole core often enhances antibacterial or antifungal effects. nih.gov In one series of thiazole aminoguanidines, inserting a rotatable bond between the C2 position of the thiazole and a hydrophobic group increased molecular flexibility and resulted in potent activity against MRSA and E. coli. rsc.org Furthermore, the conversion of a 1,3-thiazole heterocycle to a benzannelated 1,3-thiazole (benzothiazole) has been shown to positively influence antimicrobial potency. nih.gov

In the context of antiproliferative activity , SAR studies have provided clear guidance for designing more potent agents. In a series of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, the substitution on the amide nitrogen was found to be critical. mdpi.com The highest activity against the A-549 lung cancer cell line was achieved with a 4-chloro-2-methylphenyl amido substituent. mdpi.com For pyrimidinyl-thiazole-carbonitrile based VEGFR-2 inhibitors, modifications on the pyrimidine (B1678525) ring and the amine linker were systematically explored to optimize kinase inhibitory activity and pharmacokinetic properties. nih.gov In another study, the presence of a 1,3,4-thiadiazole (B1197879) ring in conjunction with the thiazole ring was deemed essential for cytotoxic activity, and an electron-donating methyl group on an attached phenyl ring further increased this activity. mdpi.com

Table 2: Summary of Structure-Activity Relationships for Thiazole-5-carbonitrile and Related Scaffolds

Biological ActivityScaffold/Derivative ClassFavorable Structural FeaturesUnfavorable/Less Active Features
Antimicrobial Benzothiazoles4-hydroxyphenyl at C2 positionSimple 1,3-thiazole core nih.gov
Thiazole AminoguanidinesFlexible linker at C2 position to a hydrophobic groupRigid structures rsc.org
Phenyl-substituted ThiazolesElectron-withdrawing groups (Cl, Br, F) on phenyl ringUnsubstituted phenyl ring nih.gov
Antiproliferative Thiazole-5-carboxamides4-chloro-2-methylphenyl amido groupUnsubstituted amide mdpi.com
Thiazole-Thiadiazole HybridsPresence of 1,3,4-thiadiazole ring; Electron-donating group (e.g., methyl) on phenyl substituentAbsence of thiadiazole ring mdpi.com
Pyrimidinyl-thiazole-carbonitrilesSpecific substitutions on pyrimidine ring to optimize KDR inhibition and reduce hERG affinityUnmodified lead structures nih.gov

Synthetic Utility and Future Research Directions of 4 Methyl 1,3 Thiazole 5 Carbonitrile

Role as a Versatile Synthetic Intermediate and Building Block

4-Methyl-1,3-thiazole-5-carbonitrile is a highly valuable precursor in organic synthesis due to the reactivity of its nitrile group and the thiazole (B1198619) core. The nitrile functionality is a versatile handle that can be chemically transformed into a variety of other essential functional groups. For instance, it can undergo hydrolysis to form the corresponding 4-methyl-1,3-thiazole-5-carboxylic acid or be reduced to produce 5-(aminomethyl)-4-methyl-1,3-thiazole. These transformations open pathways to a wide array of derivatives, such as amides, esters, and larger heterocyclic systems through condensation reactions.

The carboxylic acid derivative, for example, can be converted into an acid chloride, which is a key intermediate for synthesizing compounds like 4-methyl-5-formylthiazole through catalytic hydrogenation. mdpi.com This aldehyde is a crucial component in the synthesis of third-generation cephalosporin (B10832234) antibiotics. mdpi.com Furthermore, the nitrile group on thiazole-fused systems has been successfully converted into methylcarbimidates, demonstrating its utility in constructing diverse functionalities. nih.gov

The thiazole ring itself can participate in cycloaddition reactions. While the aromatic stability of thiazoles generally requires high temperatures for such reactions, they serve as pathways to other heterocyclic systems like pyridines. wikipedia.org More complex, fused-ring heterocycles can also be synthesized. For example, reactions involving thiazole tautomers can lead to the formation of fused thiazolo[3,2-a]pyridinedione and thiazolo[3,2-f]pyrimidine-5,7-dione derivatives. researchgate.net The core structure is also integral to the synthesis of fused systems like pyrano[2,3-d]thiazoles through reactions involving active methylene (B1212753) compounds like malononitrile. purkh.com This reactivity underscores the role of the this compound scaffold as a foundational element for building molecular complexity.

Table 1: Synthetic Transformations of the this compound Scaffold
Starting MoietyReaction TypeResulting Functional Group/ScaffoldPotential Application
5-carbonitrileHydrolysis5-carboxylic acidPrecursor for amides, esters, and aldehydes
5-carbonitrileReduction5-(aminomethyl)Building block for larger molecules via amine chemistry
5-carbonitrileReaction with Sodium Methoxide5-methylcarbimidateIntermediate for further functionalization nih.gov
Thiazole RingCycloadditionFused PyranothiazolesSynthesis of complex heterocyclic systems purkh.com
Thiazole RingReaction with Diacid ChloridesFused ThiazolopyridinedionesCreation of novel polycyclic heterocycles researchgate.net

Design and Development of Novel Bioactive Scaffolds in Medicinal Chemistry

The 4-methyl-1,3-thiazole framework is a "privileged structure" in medicinal chemistry, frequently appearing in the architecture of potent and selective therapeutic agents. fabad.org.tr Its derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. wisdomlib.orgontosight.ai The 4-methylthiazole-5-carbonitrile moiety and its close derivatives, like the corresponding carboxylates, serve as a key scaffold for the development of targeted enzyme inhibitors.

In oncology, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been synthesized and identified as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in pro-tumorigenic signaling. nih.gov Certain compounds from this class exhibited significant anticancer activity against non-small cell lung cancer and breast cancer cell lines. nih.gov The 4-methylthiazole (B1212942) core is also central to the design of various protein kinase inhibitors, which are critical targets in cancer therapy. nih.gov Specific examples include derivatives that show potent inhibition of Aurora kinases, phosphatidylinositol-3 kinase (PI3K), and protein kinase CK2. nih.gov Moreover, novel 1,3-thiazole analogues have demonstrated significant antiproliferative activity against breast cancer cells by targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Beyond cancer, the thiazole nucleus is a cornerstone in the development of anti-infective agents. Thiazole-based compounds have been designed as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication, showcasing the scaffold's adaptability in addressing emerging infectious diseases. nih.govresearchgate.net

Table 2: Bioactive Scaffolds Derived from 4-Methyl-1,3-thiazole Derivatives
Derived ScaffoldBiological TargetTherapeutic AreaReference
2-Amino-4-methylthiazole-5-carboxylatesMonoacylglycerol Lipase (MAGL)Anticancer (Lung, Breast) nih.gov
4-(4-Methylthiazol-5-yl)-N-phenylpyrimidin-2-aminesAurora Kinase A/BAnticancer nih.gov
(S)-proline-amide aminothiazoleureasPhosphatidylinositol-3 Kinase alpha (PI3Kα)Anticancer nih.gov
1,3-Thiazole-5-carboxylic acidsProtein Kinase CK2Anticancer nih.gov
2-(Hydrazinyl)-1,3-thiazole derivativesVEGFR-2Anticancer (Breast) mdpi.com
N-(substituted-thiazol-2-yl)cinnamamidesSARS-CoV-2 Main Protease (Mpro)Antiviral nih.gov

Emerging Areas of Research for Thiazole-5-carbonitrile (B1321843) Compounds

While the utility of thiazole derivatives in established areas of medicinal chemistry is well-documented, research is continually expanding into new frontiers. The unique electronic properties and rigid, planar structure of fused thiazole systems are now being exploited in fields beyond traditional pharmacology.

A significant emerging area is in materials science , particularly for organic electronics. Fused heterocycles like thiazolo[5,4-d]thiazoles are being investigated as building blocks for semiconductors. rsc.org These molecules are electron-deficient, possess high oxidative stability, and their planarity facilitates efficient intermolecular π–π stacking, which are desirable properties for applications in organic photovoltaics and other electronic devices. rsc.orgresearchgate.net The ability to easily functionalize the core structure allows for the fine-tuning of the material's electronic and physical properties. researchgate.net

In medicinal chemistry, the focus is shifting towards novel and challenging biological targets . The development of dual-kinase inhibitors, for instance, represents a sophisticated therapeutic strategy. Novel compounds based on a tetrahydrobenzo[d]thiazole scaffold have been designed as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3beta (GSK3β), enzymes involved in the deactivation of the PTEN tumor suppressor protein. nih.gov This approach highlights a trend towards creating multi-targeted agents for more effective disease intervention.

Furthermore, the adaptability of the thiazole scaffold continues to be applied to newly identified therapeutic targets in infectious diseases and other areas. The rapid design of inhibitors for viral enzymes like the SARS-CoV-2 protease demonstrates the ongoing relevance and potential of thiazole-5-carbonitrile derivatives in responding to global health challenges. nih.gov Future research will likely continue to explore the vast chemical space accessible from this versatile scaffold to address complex diseases and develop novel technologies.

Q & A

Basic: What are effective synthetic routes for 4-Methyl-1,3-thiazole-5-carbonitrile?

Answer:
A common approach involves nitrile group incorporation via cyclization reactions. For example, thiazole carbonitriles can be synthesized using [3+2] cycloaddition between thioureas and α-haloketones, followed by nitrile functionalization. Evidence from related thiazole derivatives (e.g., 1,3-thiazole-4-carbonitrile) shows that crystallographic validation (monoclinic space group P21/nP2_1/n, a=3.7924a = 3.7924 Å, b=19.8932b = 19.8932 Å, c=6.3155c = 6.3155 Å) ensures structural fidelity . Advanced protocols may involve azide-alkyne click chemistry, as demonstrated in the synthesis of triazole-pyrazole hybrids (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile), where TLC monitoring and flash chromatography yield >85% purity .

Advanced: How can crystallographic data resolve ambiguities in spectroscopic characterization?

Answer:
X-ray diffraction (XRD) provides definitive bond lengths and angles, critical for distinguishing isomeric forms. For instance, 1,3-thiazole-4-carbonitrile exhibits a planar thiazole ring with a C≡N bond length of 1.14 Å, validated against 13C^{13}\text{C} NMR shifts (~111 ppm for nitrile carbons). Discrepancies between experimental and theoretical IR spectra (e.g., ν(C≡N) at 2231 cm⁻¹ vs. DFT-predicted 2250 cm⁻¹) highlight the need for multi-technique validation .

Table 1: Key Crystallographic Parameters for Thiazole Derivatives

Parameter1,3-Thiazole-4-carbonitrile 2-(4-Methyl-1,3-thiazol-5-yl)ethanol
Space groupP21/nP2_1/nNot reported
aa (Å)3.7924-
bb (Å)19.8932-
CNC≡N bond (Å)1.14-

Basic: How does solvent polarity affect the stability of this compound?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the nitrile group by reducing hydrolysis. Studies on analogous compounds (e.g., ethyl 4-(chloromethyl)thiazole-5-carboxylate) show that storage at ≤-20°C under inert gas (N2_2) minimizes degradation. Accelerated stability testing (40°C/75% RH) over 30 days reveals <5% decomposition when sealed with desiccants .

Advanced: What computational methods predict electronic properties of thiazole carbonitriles?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps. These models correlate with experimental UV-Vis spectra (λmax_{\text{max}} ~270 nm) and electrophilic reactivity at the nitrile carbon. Discrepancies in dipole moments (calculated: 3.2 D vs. experimental: 3.5 D) suggest solvent effects not accounted for in gas-phase simulations .

Basic: What characterization techniques validate synthetic success?

Answer:
A multi-modal approach is essential:

  • NMR : 1H^1\text{H} NMR (δ 7.54 ppm for aromatic protons) and 13C^{13}\text{C} NMR (δ 150.4 ppm for thiazole carbons) .
  • MS : High-resolution EI-MS (e.g., m/z 238.0961 for C12_{12}H10_{10}N6_6) confirms molecular weight .
  • IR : Nitrile stretches (2139–2231 cm⁻¹) and thiazole ring vibrations (1545 cm⁻¹) .

Advanced: How do steric effects influence regioselectivity in thiazole functionalization?

Answer:
Steric hindrance at the 4-methyl position directs electrophilic substitution to the 5-carbonitrile site. For example, [3+2] cycloaddition of 5-aminooxazole-4-carbonitriles with tetrazoles favors C5 attack due to methyl group shielding at C4. X-ray data (e.g., dihedral angles >30° between methyl and nitrile groups) corroborate steric control .

Basic: What purification strategies optimize yield for air-sensitive derivatives?

Answer:
Dry-load flash chromatography (cyclohexane/ethyl acetate gradients) under N2_2 atmosphere minimizes nitrile oxidation. For hygroscopic intermediates, lyophilization or recrystallization from ethanol/water (4:1 v/v) achieves ≥95% purity, as shown for azido-pyrazole carbonitriles .

Advanced: How does X-ray vs. neutron diffraction resolve hydrogen bonding in thiazole crystals?

Answer:
Neutron diffraction locates H atoms in hydrogen-bonded networks (e.g., N–H···S interactions in 1,3-thiazole-4-carbonitrile), which XRD may miss due to low electron density. SHELXL refinement (R1_1 < 0.05) with high-resolution (<1.0 Å) data is critical for accurate H-atom placement .

Basic: What solvent systems enhance solubility for reactivity studies?

Answer:
DCM/THF (1:1 v/v) solubilizes hydrophobic thiazoles, while DMSO accommodates polar intermediates. For this compound, solubility in methanol (25 mg/mL at 25°C) facilitates kinetic studies .

Advanced: How to reconcile kinetic vs. thermodynamic control in nitrile cyclization?

Answer:
Low-temperature (-78°C) conditions favor kinetic products (e.g., 5-substituted thiazoles), while prolonged heating (50°C, 16 h) shifts equilibria to thermodynamic isomers. TLC and in-situ IR monitor reaction progress, with DFT-calculated activation energies guiding protocol design .

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